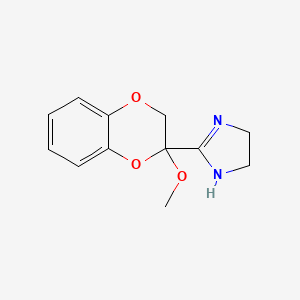

2-Methoxyidazoxan

Übersicht

Beschreibung

RX821002: 2-Methoxyidazoxan-Monohydrochlorid , ist ein hochselektiver Alpha-2-Adrenozeptor-Antagonist. Diese Verbindung zeichnet sich durch eine minimale oder nicht vorhandene Imidazolin-Antagonistwirkung aus. Sie weist eine deutlich höhere Affinität zu Alpha-2D-Adrenozeptoren bei Meerschweinchen im Vergleich zu Alpha-2A-Adrenozeptoren bei Kaninchen auf .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: : Die Synthese von RX821002 umfasst die Reaktion von 2-Methoxy-1,4-Benzodioxan mit Imidazol unter spezifischen Bedingungen. Die Reaktion erfordert in der Regel ein Lösungsmittel wie Dimethylsulfoxid (DMSO) und einen Katalysator, um den Prozess zu erleichtern. Das Produkt wird dann durch Kristallisation oder Chromatographie gereinigt, um die gewünschte Verbindung zu erhalten .

Industrielle Produktionsmethoden: : Die industrielle Produktion von RX821002 folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von industriellen Lösungsmitteln und Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird dann strengen Qualitätskontrollmaßnahmen unterzogen, um die Industriestandards zu erfüllen .

Analyse Chemischer Reaktionen

Reaktionstypen: : RX821002 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel und Nukleophile. Die Reaktionen werden typischerweise in polaren Lösungsmitteln bei moderaten Temperaturen durchgeführt.

Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat werden verwendet. Diese Reaktionen werden in der Regel in sauren oder basischen Medien durchgeführt.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden eingesetzt.

Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab. So können Substitutionsreaktionen verschiedene Derivate von RX821002 mit unterschiedlichen funktionellen Gruppen ergeben, während Oxidations- und Reduktionsreaktionen die vorhandenen funktionellen Gruppen modifizieren können .

Wissenschaftliche Forschungsanwendungen

RX821002 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin. Einige seiner bemerkenswerten Anwendungen umfassen:

Chemie: Wird als Referenzverbindung bei der Untersuchung von Alpha-2-Adrenozeptoren und deren Antagonisten verwendet.

Biologie: Wird bei der Untersuchung adrenerger Signalwege und deren physiologischer Wirkungen eingesetzt.

Medizin: Wird in präklinischen Studien eingesetzt, um seine potenziellen therapeutischen Wirkungen auf Erkrankungen wie Bluthochdruck und Angststörungen zu untersuchen.

Industrie: Wird bei der Entwicklung neuer Arzneimittel eingesetzt, die auf Alpha-2-Adrenozeptoren abzielen

Wirkmechanismus

RX821002 übt seine Wirkung aus, indem es selektiv an Alpha-2-Adrenozeptoren bindet und so die Wirkung endogener Agonisten wie Noradrenalin blockiert. Diese antagonistische Wirkung führt zu einer erhöhten Freisetzung von Noradrenalin und anderen Neurotransmittern, die verschiedene physiologische Prozesse modulieren können. Die Verbindung weist eine höhere Affinität zu Alpha-2D-Adrenozeptoren im Vergleich zu Alpha-2A-Adrenozeptoren auf, was sie zu einem wertvollen Werkzeug für die Untersuchung der unterschiedlichen Rollen dieser Rezeptorsubtypen macht .

Wirkmechanismus

RX821002 exerts its effects by selectively binding to alpha 2-adrenoceptors, thereby blocking the action of endogenous agonists such as norepinephrine. This antagonistic action leads to an increase in the release of norepinephrine and other neurotransmitters, which can modulate various physiological processes. The compound has a higher affinity for alpha 2D-adrenoceptors compared to alpha 2A-adrenoceptors, making it a valuable tool for studying the differential roles of these receptor subtypes .

Vergleich Mit ähnlichen Verbindungen

RX821002 ist einzigartig in seiner hohen Selektivität für Alpha-2-Adrenozeptoren und seiner minimalen Imidazolin-Antagonistwirkung. Ähnliche Verbindungen umfassen:

Idazoxan: Ein weiterer Alpha-2-Adrenozeptor-Antagonist, jedoch mit höherer Affinität zu Imidazolin-Rezeptoren.

Yohimbin: Ein weniger selektiver Alpha-2-Adrenozeptor-Antagonist mit signifikanter Imidazolin-Rezeptoraktivität.

Atipamezol: Ein selektiver Alpha-2-Adrenozeptor-Antagonist mit einer anderen chemischen Struktur, aber einem ähnlichen pharmakologischen Profil

Diese Verbindungen unterscheiden sich in ihrer Selektivität und Affinität für verschiedene Rezeptorsubtypen, was RX821002 aufgrund seiner einzigartigen Eigenschaften zu einer bevorzugten Wahl für bestimmte Forschungsanwendungen macht .

Eigenschaften

IUPAC Name |

2-(3-methoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-15-12(11-13-6-7-14-11)8-16-9-4-2-3-5-10(9)17-12/h2-5H,6-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGWKNGAKBPTBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(COC2=CC=CC=C2O1)C3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00907762 | |

| Record name | 2-(2-Methoxy-2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00907762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102575-24-6 | |

| Record name | 2-Methoxyidazoxan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102575-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyidazoxan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102575246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Methoxy-2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00907762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHOXYIDAZOXAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E27LB7P0ET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

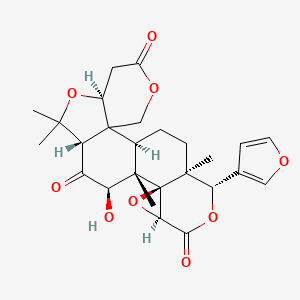

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

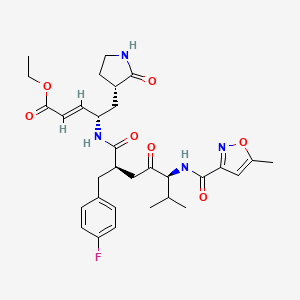

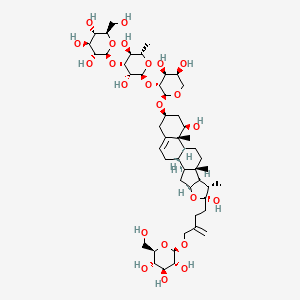

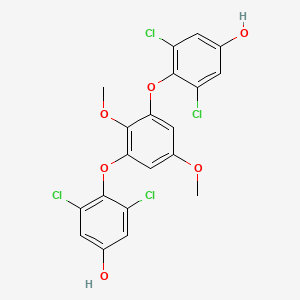

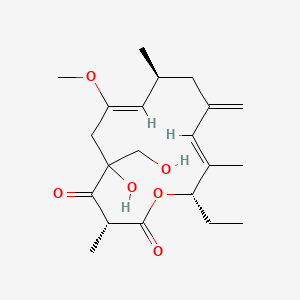

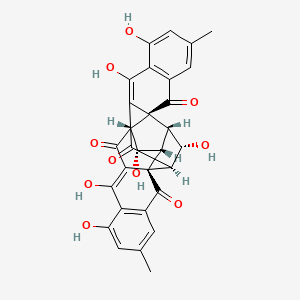

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2E,4E,6E,8E)-9-(3-chloro-1H-pyrrol-2-yl)nona-2,4,6,8-tetraen-2-yl]-4-methoxy-3-methylpyran-2-one](/img/structure/B1680275.png)